molecular formula C6H5FO2S B13198051 2-Fluorobenzene-1-sulfinic acid

2-Fluorobenzene-1-sulfinic acid

Cat. No.: B13198051
M. Wt: 160.17 g/mol
InChI Key: IQBZKCNTYYYQIX-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1-sulfinic acid is an organic compound with the molecular formula C₆H₅FO₂S It is a derivative of benzene, where a fluorine atom is substituted at the second position and a sulfinic acid group is attached to the first position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluorobenzene-1-sulfinic acid can be achieved through several methods. One common approach involves the sulfonation of fluorobenzene followed by reduction. For instance, fluorobenzene can be treated with sulfur trioxide to form 2-fluorobenzenesulfonic acid, which is then reduced to this compound using reducing agents like zinc in acetic acid .

Industrial Production Methods

Industrial production of this compound typically involves large-scale sulfonation and reduction processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The choice of reducing agents and solvents is crucial to minimize by-products and enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

2-Fluorobenzene-1-sulfinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Fluorobenzene-1-sulfinic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluorobenzene-1-sulfinic acid involves its ability to participate in various chemical reactions due to the presence of the sulfinic acid group. This group can act as a nucleophile or an electrophile, depending on the reaction conditions. The molecular targets and pathways involved include interactions with enzymes and proteins, leading to the formation of sulfonylated products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both a fluorine atom and a sulfinic acid group, which imparts distinct reactivity and properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical processes .

Properties

Molecular Formula

C6H5FO2S

Molecular Weight

160.17 g/mol

IUPAC Name

2-fluorobenzenesulfinic acid

InChI

InChI=1S/C6H5FO2S/c7-5-3-1-2-4-6(5)10(8)9/h1-4H,(H,8,9)

InChI Key

IQBZKCNTYYYQIX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)F)S(=O)O

Origin of Product

United States

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